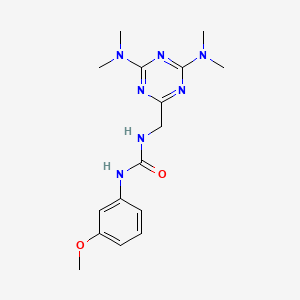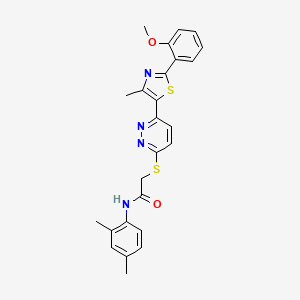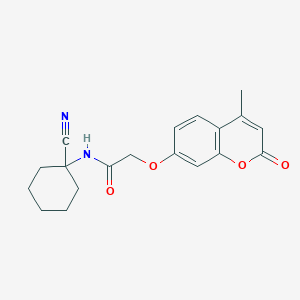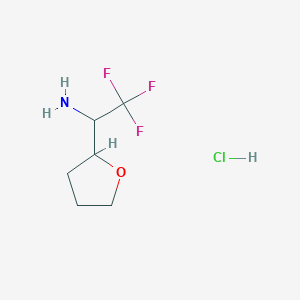![molecular formula C17H13ClF3N5OS B2977855 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 578699-22-6](/img/structure/B2977855.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives involves condensation reactions . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetic acid has been studied .科学的研究の応用
Synthesis and Structural Applications
Research on derivatives of the compound 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has led to the synthesis of a variety of compounds with significant antimicrobial and antifungal properties. For instance, MahyavanshiJyotindra et al. (2011) synthesized a series of acetamide derivatives showing promising in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the compound's potential in developing new therapeutic agents (MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011). Similarly, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and evaluated their thermal properties and antimicrobial activities, further supporting the compound's utility in creating drugs with targeted antimicrobial functions (M. Lahtinen et al., 2014).
Pharmacological Potential
The pharmacological potential of derivatives related to this compound is vast, particularly in the domain of anti-inflammatory and antimicrobial activities. Chalenko et al. (2019) synthesized pyrolin derivatives exhibiting significant anti-exudative properties, surpassing reference drugs in some cases, which suggests potential for treating inflammatory conditions (N. Chalenko et al., 2019).
Antimicrobial and Antitumor Activity
The compound's derivatives have been extensively studied for their antimicrobial and antitumor activities. Baviskar et al. (2013) reported the synthesis of thiazolidin-4-one derivatives showing potential antimicrobial activity against various pathogens, indicating the compound's role in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Moreover, Yurttaş et al. (2015) explored benzothiazole derivatives for their antitumor activity, demonstrating the compound's utility in cancer research and potential for therapeutic application (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
作用機序
Target of Action
Similar compounds, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol derivatives, have been reported to exhibit antimicrobial activities
Mode of Action
Triazole derivatives, which this compound is a part of, are known to possess various bioactivities such as antibacterial, antifungal, and anticancer activities . They are believed to act by inhibiting the synthesis of essential components in the target organisms .
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds, it can be hypothesized that this compound may interfere with the synthesis of essential components in microbial cells, thereby inhibiting their growth .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities, suggesting that this compound may also have the potential to inhibit the growth of microbial cells .
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-7-6-11(17(19,20)21)8-13(12)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNSYOKKRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)



![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)